1-(4-Methylpyrrolidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 4-methylpyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrrolidin-3-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the 4-methylpyrrolidine substituent. Common synthetic methods include:
Nucleophilic Substitution: This method involves the reaction of a piperidine derivative with a suitable nucleophile to introduce the 4-methylpyrrolidine group.
Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form the desired piperidine derivative.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can also be employed to form the piperidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(4-Methylpyrrolidin-3-yl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired pharmacological effects . For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, also commonly used in drug design.
N-Methylpiperidine: A piperidine derivative with a methyl group on the nitrogen atom.
Uniqueness: 1-(4-Methylpyrrolidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyrrolidine moiety can influence the compound’s reactivity, pharmacokinetics, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(4-methylpyrrolidin-3-yl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-7-11-8-10(9)12-5-3-2-4-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
PPJUKDUGBVTGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.